molecular formula C15H9ClN2O3S2 B11678791 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide

2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide

Cat. No.: B11678791
M. Wt: 364.8 g/mol
InChI Key: QFGICOMQJKEBGY-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-furylmethylene-4-oxo-2-thioxo-1,3-thiazolidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or chloroform to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring structure or have different substituents .

Properties

Molecular Formula

C15H9ClN2O3S2

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C15H9ClN2O3S2/c16-11-6-2-1-5-10(11)13(19)17-18-14(20)12(23-15(18)22)8-9-4-3-7-21-9/h1-8H,(H,17,19)/b12-8+

InChI Key

QFGICOMQJKEBGY-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.